molecular formula C18H22BrNO3S B7456030 N-(4-bromophenyl)-3-tert-butyl-4-ethoxybenzenesulfonamide

N-(4-bromophenyl)-3-tert-butyl-4-ethoxybenzenesulfonamide

Cat. No. B7456030
M. Wt: 412.3 g/mol
InChI Key: JDFNPEWUDJQZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-3-tert-butyl-4-ethoxybenzenesulfonamide, commonly known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that plays a crucial role in glutamine metabolism. BPTES has been extensively studied for its potential as a therapeutic agent in cancer treatment. In

Mechanism of Action

BPTES inhibits glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is an important neurotransmitter in the brain, and its levels are tightly regulated. Cancer cells, however, have a high demand for glutamine, which they use to fuel their rapid growth and proliferation. By inhibiting glutaminase, BPTES reduces the availability of glutamine and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
BPTES has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is due to the high demand for glutamine in cancer cells, which makes them more susceptible to glutaminase inhibition. BPTES has also been shown to reduce the levels of glutamate in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

BPTES has several advantages as a research tool, including its high potency and selectivity for glutaminase inhibition. However, BPTES has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, BPTES has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on BPTES. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to glutaminase inhibition. Finally, the use of BPTES in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active investigation.
Conclusion
In conclusion, BPTES is a small molecule inhibitor of glutaminase that has shown promise as a therapeutic agent in cancer treatment. Its selective cytotoxic effect on cancer cells and its ability to reduce glutamate levels in the brain make it a valuable research tool. Further research is needed to fully explore the potential of BPTES as a therapeutic agent and to identify new directions for its use in cancer treatment.

Synthesis Methods

The synthesis of BPTES involves the reaction of 4-bromophenylamine with tert-butyl 4-ethoxybenzenesulfonate, followed by the addition of triethylamine and carbon disulfide. The resulting product is then treated with hydrochloric acid to yield BPTES as a white crystalline solid. The yield of BPTES can be improved by using a microwave-assisted synthesis method.

Scientific Research Applications

BPTES has been extensively studied for its potential as a therapeutic agent in cancer treatment. Glutaminase plays a crucial role in cancer cell metabolism, and inhibiting its activity has been shown to induce apoptosis in cancer cells. BPTES has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer.

properties

IUPAC Name

N-(4-bromophenyl)-3-tert-butyl-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO3S/c1-5-23-17-11-10-15(12-16(17)18(2,3)4)24(21,22)20-14-8-6-13(19)7-9-14/h6-12,20H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFNPEWUDJQZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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